

# commercial availability and suppliers of "1-Acetyl-3-Aminopyrrolidine"

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## Compound of Interest

Compound Name: 1-Acetyl-3-Aminopyrrolidine

Cat. No.: B113064

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## 1-Acetyl-3-Aminopyrrolidine: A Technical Guide for Researchers

CAS Number: 833483-45-7 Molecular Formula: C<sub>6</sub>H<sub>12</sub>N<sub>2</sub>O Molecular Weight: 128.17 g/mol

This technical guide provides an in-depth overview of **1-Acetyl-3-Aminopyrrolidine**, a heterocyclic organic compound of interest to researchers in drug discovery and medicinal chemistry. This document consolidates available data on its commercial availability, physicochemical properties, and potential biological relevance, supported by detailed methodologies and data visualization.

## Commercial Availability and Suppliers

**1-Acetyl-3-Aminopyrrolidine** is commercially available from various chemical suppliers, primarily as a building block for organic synthesis. It is typically offered in research quantities.

Table 1: Prominent Commercial Suppliers of **1-Acetyl-3-Aminopyrrolidine**

Supplier Name	Purity Levels Offered	Available Quantities
SRD Pharma[1]	Data Not Available	100mg, 250mg, 500g, 1g
Laibo Chem	Data Not Available	250mg, 1g, 5g[2]
Splendid Labs Pvt. Ltd.	Data Not Available	Inquire
Toronto Research Chemicals	Data Not Available	100mg
AccelaChem	Data Not Available	Inquire

Note: Purity and available quantities are subject to change and should be confirmed with the respective suppliers.

## Physicochemical and Spectroscopic Data

Detailed experimental data on the physicochemical properties of **1-Acetyl-3-Aminopyrrolidine** are not readily available in published literature. The following table summarizes the available information.

Table 2: Physicochemical and Spectroscopic Properties of **1-Acetyl-3-Aminopyrrolidine**

Property	Value	Source
CAS Number	833483-45-7	SRD Pharma[1]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O	SRD Pharma[1]
Molecular Weight	128.17	SRD Pharma[1]
Appearance	No Data Available	SRD Pharma[1]
Melting Point	No Data Available	SRD Pharma[1]
Boiling Point	No Data Available	SRD Pharma[1]
Solubility	No Data Available	SRD Pharma[1]
Proton NMR (¹H NMR)	Conforms to Structure	Certificate of Analysis

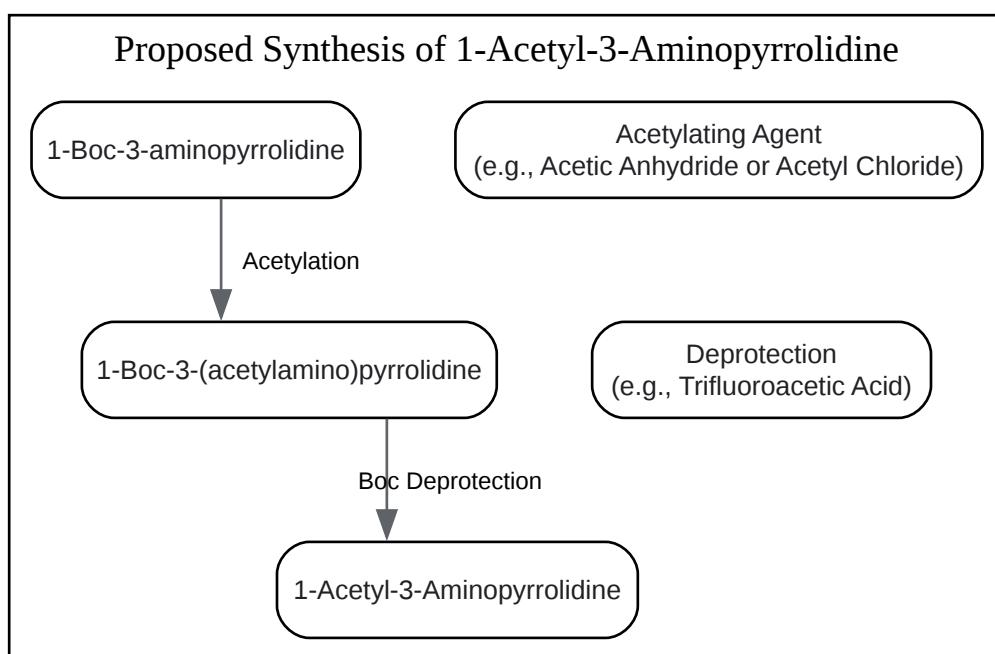
While a specific  $^1\text{H}$  NMR spectrum for **1-Acetyl-3-Aminopyrrolidine** is not publicly available, a patent describing its use as a reactant in the synthesis of phthalazine derivatives provides the  $^1\text{H}$  NMR data for the resulting product, indirectly confirming the structure of the starting material.

## Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **1-Acetyl-3-Aminopyrrolidine** is not explicitly described in the available literature. However, based on standard organic chemistry principles, a plausible synthetic route would involve the N-acetylation of 3-aminopyrrolidine or a protected precursor.

### Proposed Synthetic Pathway:

A common method for the acetylation of a primary amine on a pyrrolidine ring, while preserving a secondary amine within the ring, involves the use of a protected 3-aminopyrrolidine derivative, such as 1-Boc-3-aminopyrrolidine. The synthesis can be logically proposed in two main steps: acetylation of the primary amine followed by the deprotection of the Boc group.



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Caption: Proposed synthetic workflow for **1-Acetyl-3-Aminopyrrolidine**.

## Hypothetical Experimental Protocol:

### Step 1: Acetylation of 1-Boc-3-aminopyrrolidine

- Dissolve 1-Boc-3-aminopyrrolidine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
- Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-3-(acetylamino)pyrrolidine.

### Step 2: Deprotection of 1-Boc-3-(acetylamino)pyrrolidine

- Dissolve the crude 1-Boc-3-(acetylamino)pyrrolidine in DCM.
- Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution at 0 °C.
- Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
- Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.

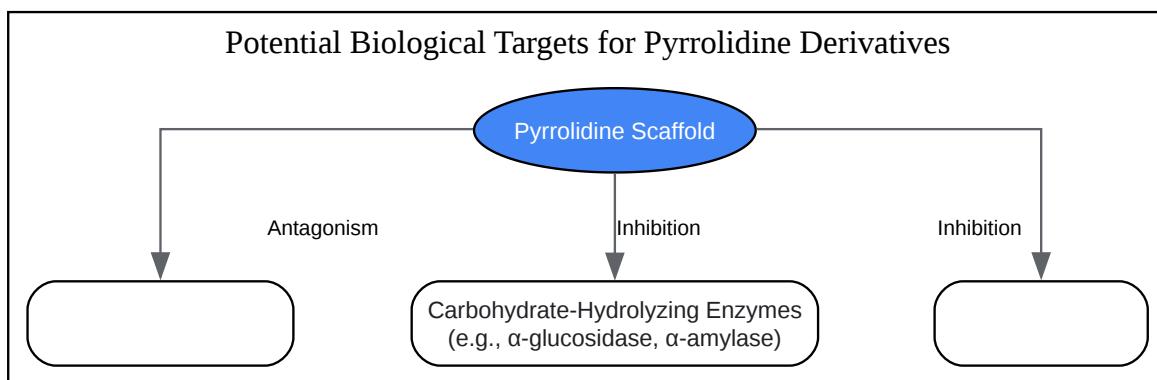
- Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain **1-Acetyl-3-Aminopyrrolidine**.

## Biological and Pharmacological Context

While there is no specific biological data available for **1-Acetyl-3-Aminopyrrolidine** in the public domain, the pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The activity of structurally related N-acetylpyrrolidine and 3-aminopyrrolidine derivatives suggests potential areas of investigation for this compound.

## Potential Signaling Pathway Involvement:

Derivatives of 3-aminopyrrolidine have been identified as antagonists for chemokine receptors, such as CCR2.<sup>[3]</sup> N-acetylpyrrolidine derivatives have shown inhibitory activity against enzymes like  $\alpha$ -glucosidase and  $\alpha$ -amylase, which are relevant in the context of type 2 diabetes.<sup>[4]</sup> Furthermore, other pyrrolidine amides have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain signaling.<sup>[5]</sup>



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Caption: Potential biological targets based on related pyrrolidine structures.

The presence of the acetyl group on the pyrrolidine nitrogen and the amino group at the 3-position makes **1-Acetyl-3-Aminopyrrolidine** an interesting candidate for screening against

these and other biological targets. Its structural features could be explored for developing novel therapeutics.

## Conclusion

**1-Acetyl-3-Aminopyrrolidine** is a readily available chemical building block with potential for use in the synthesis of novel pharmacologically active agents. While specific data on its physicochemical properties and biological activity are currently limited in the public domain, the known activities of structurally similar compounds provide a strong rationale for its further investigation in drug discovery programs. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and identifying areas for future exploration.

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